

Ammoresinol: A Technical Guide to its Discovery, Natural Sources, and Isolation

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Compound of Interest

Compound Name: Ammoresinol

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Abstract

Ammoresinol, a notable sesquiterpene coumarin, has been a subject of phytochemical interest since its initial discovery. This technical guide provides a comprehensive overview of the discovery, natural distribution, and isolation of **ammoresinol**. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document consolidates available quantitative data, outlines detailed experimental protocols for its extraction and purification, and presents a proposed biosynthetic pathway.

Introduction

Ammoresinol is a naturally occurring phenolic compound classified as a sesquiterpene coumarin. Its chemical structure features a coumarin core linked to a farnesyl-derived C15 sesquiterpene chain. The presence of both a coumarin moiety, known for a wide range of biological activities, and a lipophilic sesquiterpene tail makes **ammoresinol** a molecule of significant interest for potential pharmacological applications. This guide delves into the foundational knowledge surrounding this compound.

Discovery and Structural Elucidation

Ammoresinol was first reported in 1921 by Casparis, who isolated it from the gum resin of *Ferula ammoniacum* (synonymous with *Dorema ammoniacum*).^[1] Early structural elucidation work laid the foundation for its classification as a sesquiterpenoid. Modern spectroscopic techniques have since confirmed its structure as 4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-2H-chromen-2-one.

Detailed spectroscopic data are crucial for the unambiguous identification of **ammoresinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR spectral data for **ammoresinol**.

Position	^{13}C Chemical Shift (ppm)	^1H Chemical Shift (ppm, Multiplicity, J in Hz)
2	164.5	-
3	111.0	-
4	161.5	-
4a	102.8	-
5	127.0	7.35 (d, 8.5)
6	112.5	6.80 (dd, 8.5, 2.5)
7	162.0	-
8	101.5	6.75 (d, 2.5)
8a	156.0	-
1'	22.0	3.35 (d, 7.0)
2'	122.0	5.20 (t, 7.0)
3'	138.0	-
4'	40.0	2.05 (m)
5'	26.5	2.05 (m)
6'	124.0	5.10 (t, 7.0)
7'	135.0	-
8'	40.0	2.05 (m)
9'	26.0	2.05 (m)
10'	124.5	5.10 (t, 7.0)
11'	131.5	-
12'	25.5	1.60 (s)
3'-CH ₃	16.0	1.70 (s)
7'-CH ₃	16.0	1.60 (s)

11'-CH ₃	17.5	1.65 (s)
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Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition of **ammoresinol**. The fragmentation pattern observed in tandem MS experiments provides valuable structural information, typically showing losses of fragments from the sesquiterpene chain.

Natural Sources and Quantitative Occurrence

The primary and most well-documented natural source of **ammoresinol** is the oleo-gum-resin of *Ferula ammoniacum*, commonly known as ammoniacum gum.^[1] This plant is native to Iran, Afghanistan, and northern India. The genus *Ferula* is known to be a rich source of sesquiterpene coumarins. While **ammoresinol** is a known constituent of *F. ammoniacum*, its presence in other *Ferula* species has not been extensively reported.

A quantitative analysis of the dichloromethane extract of *Dorema ammoniacum* gum resin revealed a significant concentration of **ammoresinol**.

Natural Source	Plant Part	Compound	Concentration (% w/w)	Reference
<i>Dorema ammoniacum</i>	Gum Resin	Ammoresinol	9.9	[1]

Experimental Protocols

The isolation and purification of **ammoresinol** from its natural source involve a series of chromatographic techniques. The following protocol is a composite based on established methods for the separation of sesquiterpene coumarins from *Ferula* species.

Extraction

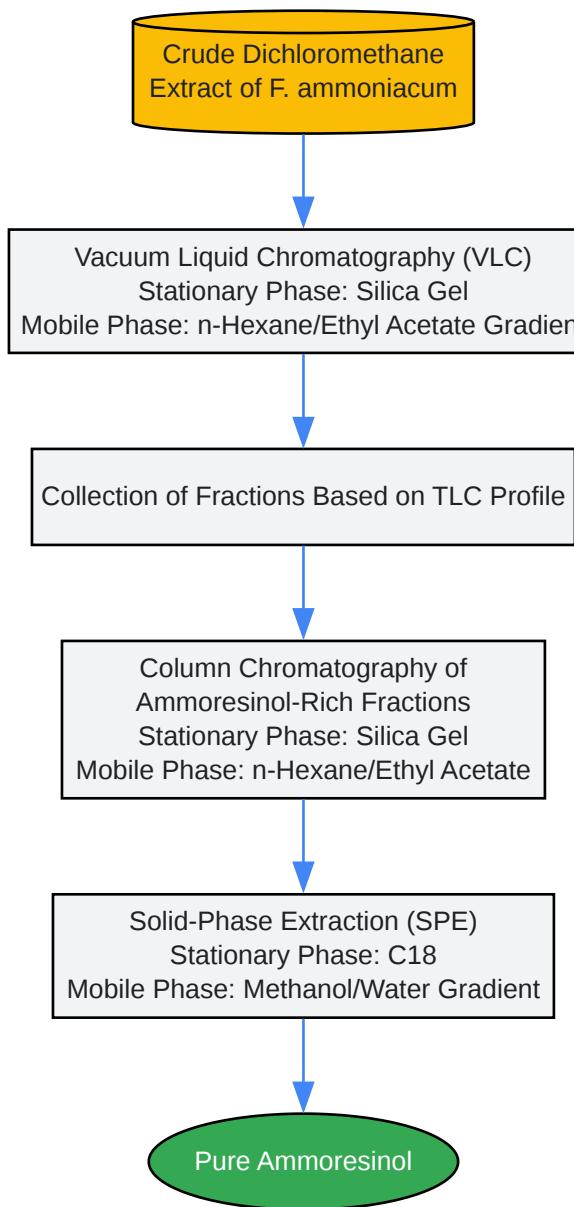
- Grinding: Grind the air-dried gum resin of *Ferula ammoniacum* into a fine powder.

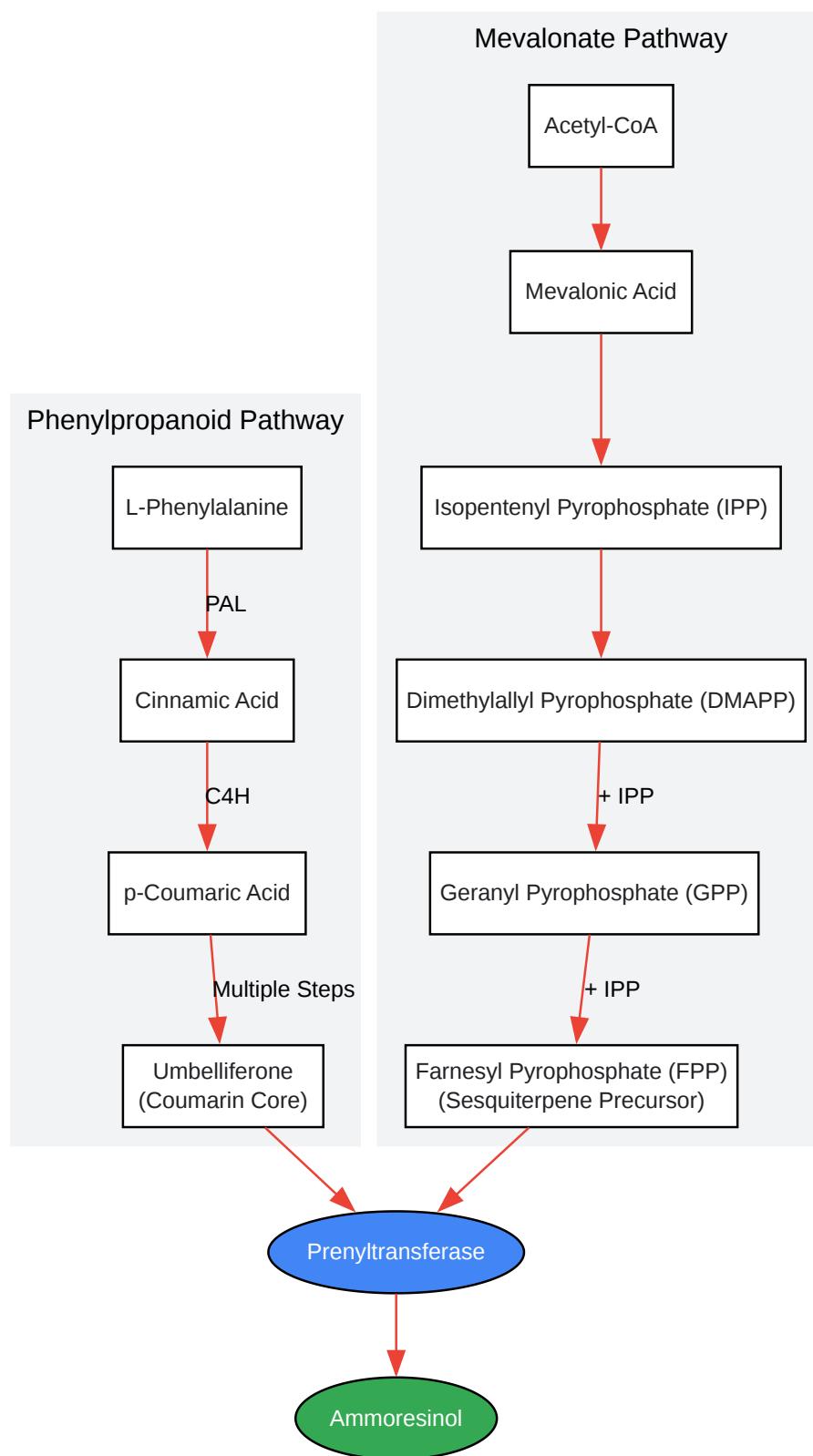
- Solvent Extraction: Macerate the powdered resin with dichloromethane (DCM) at room temperature for 24-48 hours. The process can be expedited by using sonication.
- Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude DCM extract.

Chromatographic Purification

A multi-step chromatographic approach is typically employed for the purification of **ammoresinol**.

Workflow for **Ammoresinol** Purification



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References

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